molecular formula C28H20BrNO3 B11696370 (3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11696370
M. Wt: 498.4 g/mol
InChI Key: BIDOLJYLMAQQCO-LTGZKZEYSA-N
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Description

The compound (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The methoxyphenyl group is then added via a nucleophilic substitution reaction. The final step involves the formation of the pyrrol-2-one ring through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of a phenyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a therapeutic agent. Its ability to bind to specific proteins and enzymes makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to modulate biological pathways is of significant interest.

Industry

In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Carboxymethyl Chitosan: A chitosan derivative with biomedical applications.

Uniqueness

The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its complex structure, which allows for diverse chemical reactions and applications. Its combination of functional groups provides a versatile platform for developing new materials and therapeutic agents.

This detailed article provides a comprehensive overview of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H20BrNO3

Molecular Weight

498.4 g/mol

IUPAC Name

(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(3-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H20BrNO3/c1-32-24-9-5-8-23(18-24)30-26(19-6-3-2-4-7-19)17-21(28(30)31)16-25-14-15-27(33-25)20-10-12-22(29)13-11-20/h2-18H,1H3/b21-16+

InChI Key

BIDOLJYLMAQQCO-LTGZKZEYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5

Origin of Product

United States

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